11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha
11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha
11β-13,14-dihydro-15-keto PGF2α is a metabolite of PGD2 in the 15-hydroxy PGDH pathway. Infusion or inhalation of tritiated PGD2 in normal males results in the appearance of peak levels of both 11β-PGF2α, as the immediate product, and 11β-13,14-dihydro-15-keto PGF2α in the plasma within 10 minutes. Homogenates of human lung metabolize PGD2 first to 11β-PGF2α and then to 11β-15-keto-PGF2α in the presence of NAD+, but not 11β-13,14-dihydro-15-keto PGF2α.2 Guinea pig liver and kidney homogenates metabolize PGD2 to 11β-13,14-dihydro-15-keto PGF2α, via 11β-PGF2α, in the presence of NAD+ and NADP+.2
11β-13,14-dihydro-15-keto Prostaglandin F2α (11β-13,14-dihydro-15-keto PGF2α) is a metabolite of Prostaglandin D2 (PGD2) in the 15-hydroxy PGDH pathway. Infusion or inhalation of tritiated PGD2 in normal males results in the appearance of peak levels of both 11β-PGF2α, as the immediate product, and 11β-13,14-dihydro-15-keto PGF2α in the plasma within 10 minutes. Homogenates of human lung metabolize PGD2 first to 11β-PGF2α and then to 11β-15-keto-PGF2α in the presence of NAD Guinea pig liver and kidney homogenates metabolize PGD2 to 11β-13,14-dihydro-15-keto PGF2α, via 11β-PGF2α, in the presence of NAD
11β-13,14-dihydro-15-keto Prostaglandin F2α (11β-13,14-dihydro-15-keto PGF2α) is a metabolite of Prostaglandin D2 (PGD2) in the 15-hydroxy PGDH pathway. Infusion or inhalation of tritiated PGD2 in normal males results in the appearance of peak levels of both 11β-PGF2α, as the immediate product, and 11β-13,14-dihydro-15-keto PGF2α in the plasma within 10 minutes. Homogenates of human lung metabolize PGD2 first to 11β-PGF2α and then to 11β-15-keto-PGF2α in the presence of NAD Guinea pig liver and kidney homogenates metabolize PGD2 to 11β-13,14-dihydro-15-keto PGF2α, via 11β-PGF2α, in the presence of NAD
Brand Name:
Vulcanchem
CAS No.:
107615-77-0
VCID:
VC20754767
InChI:
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+,19+/m1/s1
SMILES:
CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O
Molecular Formula:
C20H34O5
Molecular Weight:
354.5 g/mol
11beta-13, 14-DIHYDRO-15-KETO PROSTAGLANDIN F2alpha
CAS No.: 107615-77-0
Cat. No.: VC20754767
Molecular Formula: C20H34O5
Molecular Weight: 354.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 11β-13,14-dihydro-15-keto PGF2α is a metabolite of PGD2 in the 15-hydroxy PGDH pathway. Infusion or inhalation of tritiated PGD2 in normal males results in the appearance of peak levels of both 11β-PGF2α, as the immediate product, and 11β-13,14-dihydro-15-keto PGF2α in the plasma within 10 minutes. Homogenates of human lung metabolize PGD2 first to 11β-PGF2α and then to 11β-15-keto-PGF2α in the presence of NAD+, but not 11β-13,14-dihydro-15-keto PGF2α.2 Guinea pig liver and kidney homogenates metabolize PGD2 to 11β-13,14-dihydro-15-keto PGF2α, via 11β-PGF2α, in the presence of NAD+ and NADP+.2 11β-13,14-dihydro-15-keto Prostaglandin F2α (11β-13,14-dihydro-15-keto PGF2α) is a metabolite of Prostaglandin D2 (PGD2) in the 15-hydroxy PGDH pathway. Infusion or inhalation of tritiated PGD2 in normal males results in the appearance of peak levels of both 11β-PGF2α, as the immediate product, and 11β-13,14-dihydro-15-keto PGF2α in the plasma within 10 minutes. Homogenates of human lung metabolize PGD2 first to 11β-PGF2α and then to 11β-15-keto-PGF2α in the presence of NAD Guinea pig liver and kidney homogenates metabolize PGD2 to 11β-13,14-dihydro-15-keto PGF2α, via 11β-PGF2α, in the presence of NAD |
|---|---|
| CAS No. | 107615-77-0 |
| Molecular Formula | C20H34O5 |
| Molecular Weight | 354.5 g/mol |
| IUPAC Name | (Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid |
| Standard InChI | InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+,19+/m1/s1 |
| Standard InChI Key | VKTIONYPMSCHQI-KGILNJEGSA-N |
| Isomeric SMILES | CCCCCC(=O)CC[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O |
| SMILES | CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O |
| Canonical SMILES | CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O |
| Appearance | Assay:≥95%A solution in methyl acetate |
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